

# What is Xanomeline-d3 and its chemical structure

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## Compound of Interest

Compound Name: Xanomeline-d3

Cat. No.: B15617369

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An In-Depth Technical Guide to **Xanomeline-d3**

## Introduction

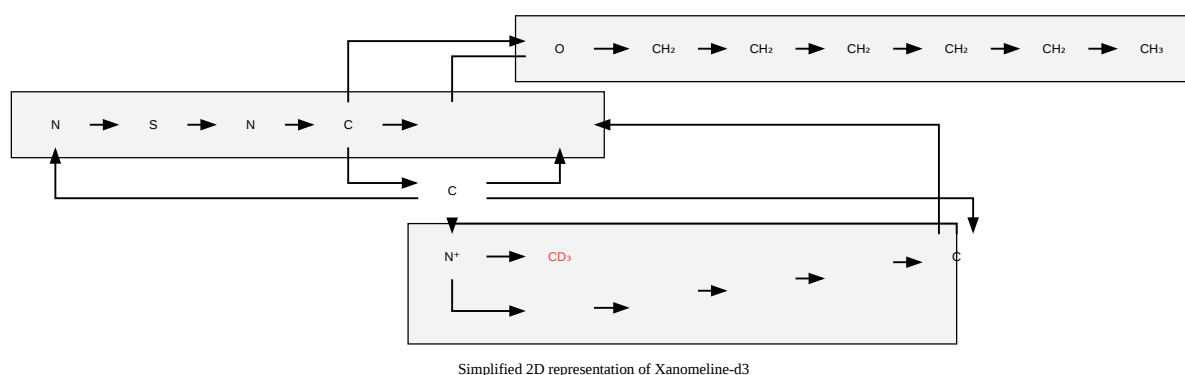
**Xanomeline-d3** is the deuterium-labeled analogue of Xanomeline, a potent and selective muscarinic acetylcholine receptor agonist with preferential activity at the M1 and M4 receptor subtypes.[1] The parent compound, Xanomeline, has been a focal point in the development of novel therapeutics for neurological and psychiatric disorders, most notably schizophrenia and Alzheimer's disease.[2] The incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into the Xanomeline structure serves critical functions in drug development. Primarily, **Xanomeline-d3** is utilized as an internal standard for highly sensitive and accurate quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to study the pharmacokinetics of Xanomeline.[1] Furthermore, deuteration can subtly alter metabolic pathways, potentially leading to an improved pharmacokinetic and safety profile compared to the non-deuterated parent drug.[3]

This guide provides a comprehensive technical overview of **Xanomeline-d3**, its chemical properties, the mechanism of action of its parent compound, relevant experimental data, and detailed protocols for its application and synthesis.

## Chemical Structure and Properties

**Xanomeline-d3** is structurally identical to Xanomeline, with the exception of three hydrogen atoms on the N-methyl group of the tetrahydropyridine ring being replaced by deuterium atoms.

- IUPAC Name: 3-[4-(hexyloxy)-1,2,5-thiadiazol-3-yl]-1,2,5,6-tetrahydro-1-(methyl-d3)-Pyridine
- CAS Number: 175615-28-8
- Molecular Formula: C<sub>14</sub>H<sub>20</sub>D<sub>3</sub>N<sub>3</sub>OS
- Molecular Weight: Approximately 284.44 g/mol



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Caption: Chemical structure of **Xanomeline-d3**.

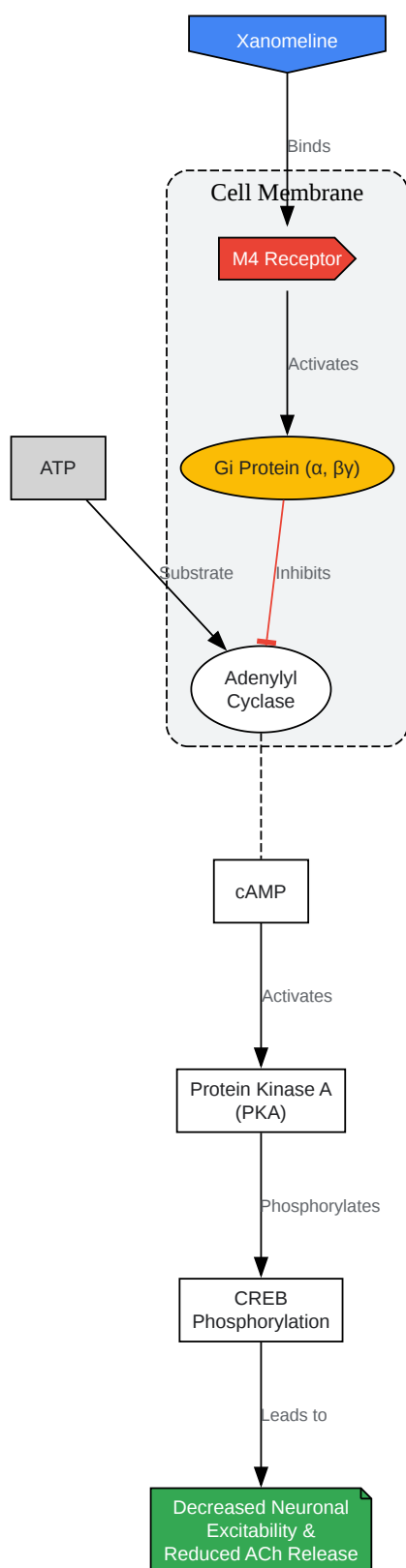
## Mechanism of Action of Xanomeline

The therapeutic effects of Xanomeline are attributed to its activity as a muscarinic acetylcholine receptor agonist. While it binds with high affinity to all five muscarinic receptor subtypes (M1-M5), it functions as a preferential agonist at the M1 and M4 receptors.[2][4] This functional selectivity is crucial for its mechanism in treating complex neuropsychiatric disorders like schizophrenia.

- **M4 Receptor Pathway (Gi-coupled):** M4 receptors are expressed as autoreceptors on presynaptic cholinergic neurons that project to the ventral tegmental area (VTA). Activation of these Gi-coupled receptors by Xanomeline inhibits acetylcholine release. This reduces the cholinergic stimulation of VTA dopamine neurons, leading to decreased dopamine release in the striatum. This indirect modulation of the mesolimbic dopamine pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions) without directly blocking postsynaptic D2 receptors.[\[4\]](#)[\[5\]](#)
- **M1 Receptor Pathway (Gq-coupled):** M1 receptors are highly expressed in cortical and hippocampal brain regions critical for cognition. These Gq-coupled receptors are located on GABAergic interneurons in the prefrontal cortex. Xanomeline's activation of M1 receptors enhances GABAergic inhibitory signaling to glutamatergic neurons. This, in turn, reduces excitatory glutamate input to the VTA, further contributing to the dampening of subcortical dopamine release.[\[4\]](#) This M1-mediated action is also hypothesized to improve cognitive deficits and negative symptoms associated with schizophrenia.[\[4\]](#)

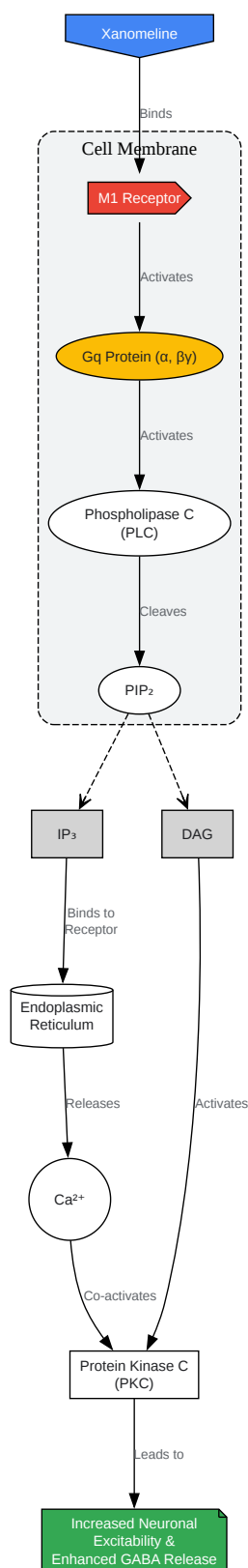
## Signaling Pathway Diagrams

The distinct signaling cascades initiated by Xanomeline at M4 and M1 receptors are visualized below.



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Caption: M4 receptor Gi-coupled signaling pathway activated by Xanomeline.



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Caption: M1 receptor Gq-coupled signaling pathway activated by Xanomeline.

## Quantitative Data

### Table 1: Xanomeline Binding Affinities for Muscarinic Receptors

The binding affinity of Xanomeline for the five human muscarinic receptor subtypes is high across the board, though its functional efficacy is greatest at M1 and M4 receptors.

Receptor Subtype	Cell Line	Radioligand	Affinity Constant (K <sub>i</sub> )	Reference
M1	CHO	[ <sup>3</sup> H]N-methylscopolamine	296 nM	[6]
M2	CHO	[ <sup>3</sup> H]N-methylscopolamine	294 nM	[6]
M3	N/A	N/A	Lower affinity than M1/M4	[7][8]
M4	N/A	N/A	High Affinity (comparable to M1)	[8]
M5	N/A	N/A	Lower affinity than M1/M4	[8]

Note: Affinity values can vary based on experimental conditions and cell systems used. Xanomeline's functional selectivity is more therapeutically relevant than its absolute binding affinities.

## Table 2: Clinical Efficacy of Xanomeline-Trospium in Schizophrenia (EMERGENT-2 Trial)

Data from a Phase 3 trial demonstrates the clinical efficacy of the Xanomeline-Trospium combination in adults with schizophrenia.

Endpoint	Xanomeline-Trospium Group	Placebo Group	Difference (p-value)
Change in PANSS Total Score from Baseline (Week 5)*	-21.2	-11.6	-9.6 (<0.0001)
PANSS: Positive and Negative Syndrome Scale. A lower score indicates less severe symptoms.			

## Experimental Protocols

### Protocol: Quantification of Xanomeline in Plasma using LC-MS/MS

This protocol is representative of how **Xanomeline-d3** would be employed as an internal standard (IS) for the accurate quantification of Xanomeline in a biological matrix.

Objective: To determine the concentration of Xanomeline in human plasma samples.

Methodology:

- Sample Preparation:
  - Pipette 100 µL of human plasma into a microcentrifuge tube.
  - Add 10 µL of the internal standard working solution (**Xanomeline-d3** in methanol, e.g., at 100 ng/mL).



- Vortex mix for 10 seconds.
- Add 50  $\mu$ L of 0.1 M NaOH to basify the plasma. Vortex mix.
- Add 500  $\mu$ L of a hexane-based extraction solvent. Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (containing Xanomeline and **Xanomeline-d3**) to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100  $\mu$ L of the mobile phase.
- LC-MS/MS Analysis:
  - HPLC System: Waters Alliance or equivalent.
  - Column: C18 reversed-phase, e.g., 50 x 2.1 mm, 3.5  $\mu$ m.
  - Mobile Phase: Acetonitrile and 10 mM ammonium acetate in water (e.g., 70:30 v/v).
  - Flow Rate: 0.4 mL/min.
  - Injection Volume: 10  $\mu$ L.
  - Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source.
  - Ionization Mode: Positive.
  - MRM Transitions (Example):
    - Xanomeline: Q1 m/z 282.2  $\rightarrow$  Q3 m/z 96.1
    - **Xanomeline-d3** (IS): Q1 m/z 285.2  $\rightarrow$  Q3 m/z 99.1

- Data Analysis: The concentration of Xanomeline is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a standard curve prepared in a blank matrix.

## Protocol: Receptor Binding Assay ( $[^3\text{H}]\text{NMS}$ Displacement)

Objective: To determine the binding affinity ( $K_i$ ) of Xanomeline for a specific muscarinic receptor subtype (e.g., M1).<sup>[9]</sup>

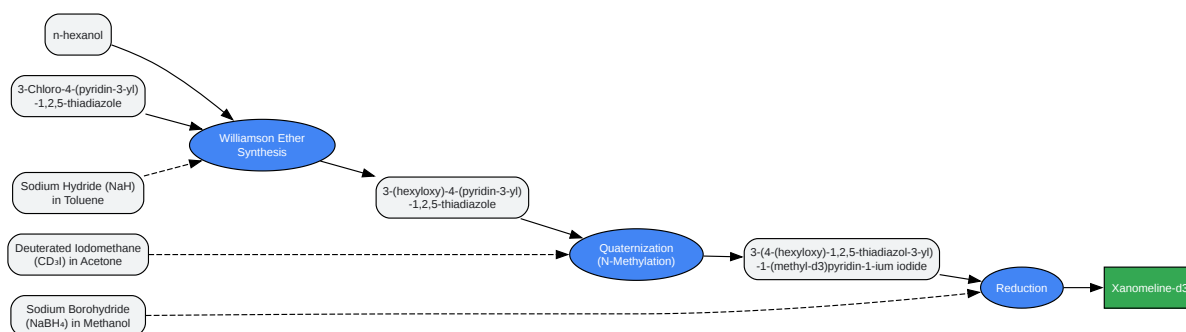
Methodology:

- Cell Culture: Use a stable cell line expressing the human M1 muscarinic receptor (e.g., CHO-hM1 cells).
- Membrane Preparation: Homogenize cells in a buffered solution and centrifuge to isolate the cell membrane fraction containing the receptors. Resuspend the membrane pellet in an appropriate assay buffer.
- Binding Reaction:
  - In a 96-well plate, add in order:
    - Assay buffer.
    - A fixed, low concentration of  $[^3\text{H}]\text{N}$ -methylscopolamine ( $[^3\text{H}]\text{NMS}$ ), a radiolabeled muscarinic antagonist (e.g., 0.2 nM).
    - Increasing concentrations of unlabeled Xanomeline (e.g., from 1 pM to 100  $\mu\text{M}$ ) for the competition curve.
    - For determining non-specific binding, use a high concentration of a non-labeled antagonist like atropine (10  $\mu\text{M}$ ) instead of Xanomeline.
    - Cell membrane preparation.
  - Incubate at 37°C for 1 hour to allow the binding to reach equilibrium.

- Separation and Counting:
  - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
  - Wash the filters several times with ice-cold buffer to remove any non-specifically bound radioligand.
  - Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Plot the percentage of specific [<sup>3</sup>H]NMS binding against the log concentration of Xanomeline.
  - Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC<sub>50</sub> value (the concentration of Xanomeline that displaces 50% of the specific [<sup>3</sup>H]NMS binding).
  - Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_e)$ , where [L] is the concentration of the radioligand and K<sub>e</sub> is its dissociation constant.

## Synthesis Workflow

The synthesis of **Xanomeline-d3** follows the same pathway as Xanomeline, but utilizes a deuterated reagent in the final methylation step.



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Caption: General synthesis workflow for **Xanomeline-d3**.

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